2-(2-Methylphenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Methylphenyl)quinoline-4-carbohydrazide typically involves the condensation of 2-(2-methylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
2-(2-Methylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-Methylphenyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
2-(2-Methylphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-(4-Methylphenyl)quinoline-4-carbohydrazide: This compound has a similar structure but with a methyl group at the 4-position of the phenyl ring instead of the 2-position.
2-(2-Methylphenyl)-4-quinolinecarboxylic acid: This compound has a carboxylic acid group instead of a carbohydrazide group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-methylphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-6-2-3-7-12(11)16-10-14(17(21)20-18)13-8-4-5-9-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTASGVHKHZOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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